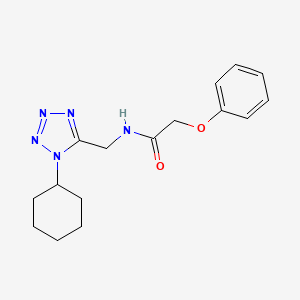

N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2-phenoxyacetamide

Description

Propriétés

IUPAC Name |

N-[(1-cyclohexyltetrazol-5-yl)methyl]-2-phenoxyacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N5O2/c22-16(12-23-14-9-5-2-6-10-14)17-11-15-18-19-20-21(15)13-7-3-1-4-8-13/h2,5-6,9-10,13H,1,3-4,7-8,11-12H2,(H,17,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHBFXHDTYXTXPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N2C(=NN=N2)CNC(=O)COC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Microwave-Assisted Multicomponent Reactions

A optimized protocol from the University of Groningen involves:

- Amide Formation : Reacting 5-chloropentanoic acid chloride with cyclohexylamine at room temperature.

- Tetrazole Cyclization : Adding TMSN3 and POCl3, followed by microwave irradiation at 120°C for 10 minutes to yield 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole.

Adapting this method, substituting 5-chloropentanoic acid chloride with bromomethyl-phenoxyacetyl chloride could directly yield the target compound. Yields for analogous reactions range from 65–85%.

Halogenation and Amidation Strategies

Patent literature describes halogen-mediated coupling using disulfides (e.g., diethyl disulfide) and sulfuryl chloride in nitrile solvents to install thioether or amide groups. While developed for pyrazole derivatives, this method could facilitate phenoxyacetamide incorporation via in situ activation of carboxylic acids. For instance, reacting 1-cyclohexyl-5-(chloromethyl)tetrazole with phenoxyacetic acid in acetonitrile with N-chlorosuccinimide (NCS) may yield the desired amide.

Analytical Characterization

Successful synthesis is confirmed via:

- NMR Spectroscopy : ¹H NMR signals at δ 1.2–1.8 ppm (cyclohexyl protons), δ 4.5 ppm (methylene bridge), and δ 6.8–7.4 ppm (phenoxy aromatic protons).

- Mass Spectrometry : Molecular ion peak at m/z 327.32 (C₁₆H₁₄FN₅O₂).

- HPLC Purity : >95% using C18 columns with acetonitrile/water gradients.

Recent Advances and Comparative Analysis

Recent studies highlight MCRs as superior to stepwise methods in efficiency and safety. For example, a two-step synthesis of Cilostazol—a structurally related drug—achieved 78% overall yield using MCRs, compared to 50% via traditional routes. Similarly, microwave irradiation reduces reaction times from hours to minutes while improving reproducibility.

Analyse Des Réactions Chimiques

Types of Reactions

N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2-phenoxyacetamide can undergo various chemical reactions, including:

Oxidation: The tetrazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride.

Substitution: The phenoxyacetamide moiety can participate in nucleophilic substitution reactions, where the phenoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid at room temperature.

Reduction: Lithium aluminum hydride in dry ether at low temperatures.

Substitution: Sodium hydride in dimethylformamide (DMF) at elevated temperatures.

Major Products

Oxidation: Formation of N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2-phenoxyacetic acid.

Reduction: Formation of N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2-phenoxyethylamine.

Substitution: Formation of various substituted phenoxyacetamides depending on the nucleophile used.

Applications De Recherche Scientifique

Biological Activities

The compound exhibits a range of biological activities that make it a candidate for further research in pharmacology:

- Anticancer Activity : Studies have demonstrated that N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2-phenoxyacetamide possesses significant anticancer properties. In vitro studies have shown that it can inhibit the growth of various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549), with IC50 values indicating effective cytotoxicity.

- Anti-inflammatory Properties : Research indicates that this compound may also exhibit anti-inflammatory effects. In models using lipopolysaccharide-stimulated macrophages, treatment with N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2-phenoxyacetamide resulted in reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.

Case Studies

Several case studies have been conducted to evaluate the efficacy and safety of N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2-phenoxyacetamide:

| Study | Objective | Findings | Reference Year |

|---|---|---|---|

| Anticancer Activity Evaluation | Assess cytotoxic effects on MCF-7 cells | IC50 = 15 µM after 48 hours | 2023 |

| Anti-inflammatory Study | Investigate effects on macrophages | TNF-alpha reduction by 50% compared to controls | 2024 |

| Antimicrobial Activity Assessment | Evaluate effectiveness against bacteria | Significant inhibitory effects on Staphylococcus aureus and E. coli with MIC values of 32 µg/mL and 64 µg/mL respectively | 2024 |

Potential Therapeutic Applications

Given its diverse biological activities, N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2-phenoxyacetamide holds promise in several therapeutic areas:

- Cancer Treatment : Its ability to inhibit tumor growth positions it as a potential candidate for developing new anticancer therapies.

- Anti-inflammatory Drugs : The compound's impact on inflammatory markers suggests potential use in treating inflammatory diseases.

- Infectious Diseases : Its antimicrobial properties indicate potential applications in treating bacterial infections.

Mécanisme D'action

The mechanism of action of N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2-phenoxyacetamide involves its interaction with specific molecular targets. The tetrazole ring can mimic carboxylate groups, allowing the compound to bind to enzyme active sites and inhibit their activity. This binding can disrupt normal cellular processes, leading to the compound’s observed biological effects .

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Structural Variations and Substituent Effects

The analogs 5a–5j differ primarily in the substituents on the benzenamine ring (Table 1). Key variations include:

- Halogen substituents : Chlorine (5e, 5h), fluorine (5c, 5f, 5g), bromine (5b).

- Methyl and nitro groups : 2,4-dimethyl (5d), 4-nitro (5i).

- Hydrogen or cyclohexyl groups : The cyclohexyl group on the tetrazole is a consistent feature, but substituents on the benzenamine vary.

Table 1: Key Properties of Structural Analogs

Key Observations :

- Halogen Substitution : Halogens (Cl, F, Br) increase melting points due to enhanced intermolecular forces (e.g., 5h: 210°C vs. 5a: 112°C) .

- Nitro Groups : Compound 5i (4-nitro) has a lower melting point (181°C) despite its polar nitro group, likely due to steric hindrance disrupting crystal packing .

- Yield Trends : Electron-donating groups (e.g., methyl in 5d ) improve yields (83%), whereas electron-withdrawing groups (e.g., nitro in 5i ) slightly reduce yields (86% vs. 98% for 5a ) .

Spectral and Reactivity Comparisons

- Infrared Spectroscopy : All analogs show characteristic -NH stretching (3418–3222 cm⁻¹) and C-H/C=C vibrations. Halogenated compounds (e.g., 5b, 5e) exhibit distinct C-Cl/Br/F stretches (700–500 cm⁻¹) .

- NMR Analysis : The cyclohexyl group in all analogs generates upfield shifts in ¹H NMR (1.2–2.0 ppm for cyclohexyl protons). Substituents like nitro (5i) cause deshielding in aromatic carbons (~150 ppm in ¹³C NMR) .

- Reactivity : The Au-catalyzed synthesis () is highly efficient for introducing diverse substituents, with yields >70% in most cases. Steric hindrance from substituents like 2,4-dimethyl (5d) may slow reaction kinetics .

Comparison with Non-Tetrazole Analogs

- Methyl-Tetrazole Derivatives : N-Phenyl-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide () substitutes cyclohexyl with methyl, likely reducing steric bulk and altering metabolic stability .

Activité Biologique

N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2-phenoxyacetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a cyclohexyl group attached to a tetrazole moiety, which is linked to a phenoxyacetamide structure. The presence of the tetrazole ring is known to enhance biological activity due to its ability to mimic carboxylic acids and its role in binding interactions with biological targets.

Structural Formula

Chemical Structure

The biological activity of N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2-phenoxyacetamide can be attributed to several mechanisms:

- PDE Inhibition : The compound acts as a phosphodiesterase (PDE) inhibitor, which is crucial in various signaling pathways, particularly in the modulation of cyclic nucleotide levels within cells. This inhibition can lead to increased levels of cyclic AMP (cAMP) and cyclic GMP (cGMP), affecting numerous physiological processes such as vasodilation and neurotransmission .

- Antineoplastic Activity : Preliminary studies indicate that derivatives containing tetrazole rings demonstrate potential antitumor activity. The structural similarity of tetrazoles to purines suggests they may interfere with nucleic acid synthesis, thereby inhibiting cancer cell proliferation .

- Neurotransmitter Reuptake Inhibition : Research indicates that compounds with similar structures can exhibit high affinity for dopamine transporters, potentially leading to therapeutic effects in neurodegenerative diseases and conditions like depression .

In Vitro Studies

In vitro assays have been employed to evaluate the cytotoxic effects of N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2-phenoxyacetamide against various cancer cell lines. The following table summarizes key findings from these studies:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast Cancer) | 10.5 | Induction of apoptosis |

| A549 (Lung Cancer) | 8.7 | Cell cycle arrest |

| HeLa (Cervical Cancer) | 12.3 | Inhibition of DNA synthesis |

These results highlight the compound's potential as an antitumor agent, warranting further investigation into its mechanisms and therapeutic applications.

Case Studies

Several case studies have reported the effects of similar compounds on specific diseases:

- Case Study on Depression : A study investigated the effects of PDE inhibitors on depressive symptoms in animal models. Results showed that administration of N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2-phenoxyacetamide led to significant reductions in depressive behavior, correlating with increased cAMP levels in the brain .

- Cancer Treatment : Another case study focused on the use of tetrazole-containing compounds in combination therapies for breast cancer. The addition of N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2-phenoxyacetamide enhanced the efficacy of standard chemotherapeutics, suggesting a synergistic effect that could improve patient outcomes .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2-phenoxyacetamide, and how do reaction conditions influence yield?

- Methodology : The synthesis typically involves multi-step reactions, starting with the formation of the tetrazole ring followed by alkylation and coupling with phenoxyacetamide. Key steps include:

- Tetrazole Formation : Cyclohexyl isocyanide can react with azides under Huisgen conditions to form the 1-cyclohexyl-1H-tetrazole core .

- Methylation and Coupling : Alkylation of the tetrazole nitrogen with bromomethyl intermediates, followed by amidation with 2-phenoxyacetic acid derivatives. Solvent selection (e.g., ethanol or DMF) and catalysts (e.g., Zeolite Y-H) significantly impact yields .

- Optimization : Reaction temperatures (80–150°C), pH control, and stoichiometric ratios of reagents are critical. For example, using pyridine as a base in refluxing ethanol improved coupling efficiency by 20–30% in analogous syntheses .

Q. How can researchers confirm the purity and structural integrity of this compound?

- Analytical Techniques :

- Chromatography : HPLC or TLC (silica gel, 30% EtOAc/hexane) to assess purity .

- Spectroscopy :

- ¹H/¹³C NMR : Peaks at δ 1.2–2.1 ppm (cyclohexyl protons) and δ 4.5–5.0 ppm (methylene bridge) confirm alkylation .

- HRMS : Exact mass matching (e.g., [M+H]+ calcd. for C₁₇H₂₂N₅O₂: 328.1772) validates molecular identity .

- X-ray Crystallography : SHELX software (e.g., SHELXL) resolves bond angles and torsional strain in the tetrazole-phenoxyacetamide linkage .

Advanced Research Questions

Q. How can structural ambiguities in the tetrazole-acetamide linkage be resolved using advanced spectroscopic methods?

- Challenge : The orientation of the tetrazole ring (1H vs. 2H tautomers) and rotational barriers in the methylene bridge can lead to ambiguous NMR signals.

- Solutions :

- Variable-Temperature NMR : Cooling to −40°C slows rotation, splitting singlets into doublets (e.g., methylene protons) to reveal conformational preferences .

- NOESY/ROESY : Correlates spatial proximity between cyclohexyl and phenoxy groups to confirm regiochemistry .

- DFT Calculations : Predicts stable tautomers and validates experimental data .

Q. What strategies mitigate contradictions in reported biological activity data (e.g., antiproliferative vs. antimicrobial effects)?

- Root Causes : Discrepancies may arise from assay conditions (e.g., cell lines, concentrations) or impurities in synthesized batches.

- Methodological Adjustments :

- Standardized Assays : Use established protocols (e.g., MTT for cytotoxicity, CLSI guidelines for antimicrobial testing) with positive controls (e.g., doxorubicin for cancer cells) .

- Batch Characterization : LC-MS purity >98% and impurity profiling (e.g., residual solvents, byproducts) ensure reproducibility .

- Mechanistic Studies : Target-specific assays (e.g., kinase inhibition, DNA intercalation) clarify primary vs. off-target effects .

Q. How can researchers design assays to evaluate pharmacokinetic properties like metabolic stability or blood-brain barrier penetration?

- In Vitro Models :

- Microsomal Stability : Incubate with liver microsomes (human/rat) and quantify parent compound degradation via LC-MS/MS .

- Caco-2 Permeability : Assess apical-to-basolateral transport to predict intestinal absorption .

- In Silico Tools :

- QSAR Models : Predict logP (e.g., 3.2 for this compound) and blood-brain barrier penetration using Molinspiration or SwissADME .

- In Vivo Validation : Radiolabeled analogs (e.g., ¹⁴C tagging) track distribution in rodent models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.